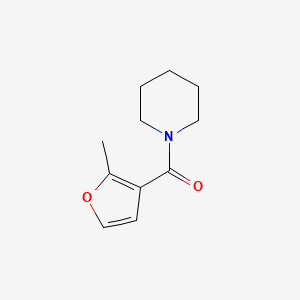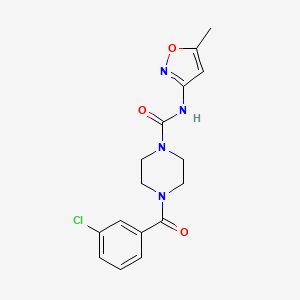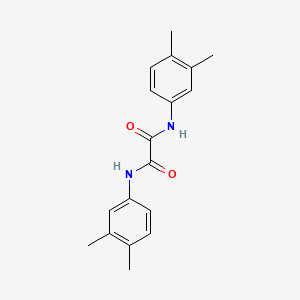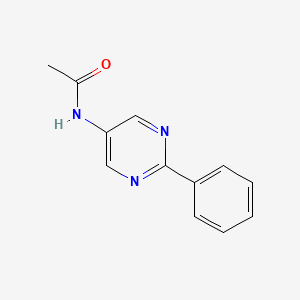
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone, also known as MFPMM, is a chemical compound that has gained interest in scientific research due to its potential application in drug discovery and development. MFPMM belongs to the class of piperidine derivatives and has a molecular formula of C14H19NO2.
作用機序
The mechanism of action of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone also inhibits the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In the brain, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone reduces oxidative stress and inflammation by modulating the expression of antioxidant enzymes and cytokines.
実験室実験の利点と制限
One advantage of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in lab experiments is its potent anticancer and neuroprotective activity. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to be effective at low concentrations, making it a promising candidate for drug development. However, one limitation of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for research on (2-Methylfuran-3-yl)-piperidin-1-ylmethanone. One area of interest is the development of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone analogues with improved potency and selectivity for specific cancer types. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in animal models and humans. Additionally, the potential use of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in combination with other anticancer drugs or therapies is also an area of interest.
合成法
The synthesis of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine and thionyl chloride, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in high yield and purity.
科学的研究の応用
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that (2-Methylfuran-3-yl)-piperidin-1-ylmethanone exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(2-methylfuran-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-10(5-8-14-9)11(13)12-6-3-2-4-7-12/h5,8H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQLMWWRZEELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
